(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core, a piperidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting thiazolidine with an appropriate acylating agent under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazolidine-2,4-dione intermediate.
Attachment of the Thiophene Moiety: The thiophene ring is often introduced via a Heck reaction, where a thiophene derivative is coupled with an acrylate intermediate in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylate moiety can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated derivatives of the acrylate moiety.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes or receptors that are critical for biological processes. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a thiazolidine-2,4-dione core, such as pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Piperidine Derivatives: Compounds containing a piperidine ring, such as piperine, which is found in black pepper and has various biological activities.
Thiophene Derivatives: Compounds with a thiophene ring, such as thiophene-2-carboxylic acid, which is used in organic synthesis.
Uniqueness
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-13(4-3-12-2-1-9-21-12)16-7-5-11(6-8-16)17-14(19)10-22-15(17)20/h1-4,9,11H,5-8,10H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQACYXLBUCORF-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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